molecular formula C18H20Cl2N2O3S B512857 1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine CAS No. 865591-30-6

1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine

Cat. No.: B512857
CAS No.: 865591-30-6
M. Wt: 415.3g/mol
InChI Key: UMESMWNYRJBQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine is a piperazine derivative featuring a 3,4-dichlorophenyl group at the 1-position and a 4-ethoxyphenylsulfonyl moiety at the 4-position. Its synthesis involves a multi-step process:

Condensation: 1-(3,4-Dichlorophenyl)piperazine reacts with 1-fluoro-4-nitrobenzene in acetonitrile under reflux to form 1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine (80% yield) .

Reduction: The nitro group is reduced to an amine via hydrogenation with Pd/C catalyst, yielding 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]aniline .

Stabilization: The amine is converted to 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]anilinium chloride using gaseous HCl .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-2-25-15-4-6-16(7-5-15)26(23,24)22-11-9-21(10-12-22)14-3-8-17(19)18(20)13-14/h3-8,13H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMESMWNYRJBQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperazine Functionalization

The synthesis begins with the functionalization of the piperazine core. Piperazine reacts with 3,4-dichlorophenyl derivatives under nucleophilic substitution conditions. As detailed in, this step typically employs a dichlorophenyl halide (e.g., 3,4-dichlorophenyl chloride) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Triethylamine (TEA) is added as a base to neutralize HCl byproducts, with reactions conducted at 60–80°C for 6–12 hours. The resulting 1-(3,4-dichlorophenyl)piperazine intermediate is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

Sulfonylation with 4-Ethoxyphenylsulfonyl Chloride

The second critical step involves sulfonylation of the piperazine nitrogen. A solution of 1-(3,4-dichlorophenyl)piperazine in dichloromethane (DCM) is treated with 4-ethoxyphenylsulfonyl chloride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 4–6 hours, after which the mixture is quenched with ice water. The sulfonylated product precipitates as a white solid, which is further purified via recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane eluent).

Reaction Optimization

Key variables influencing sulfonylation efficiency include:

  • Molar Ratios : A 1:1.2 ratio of piperazine intermediate to sulfonyl chloride maximizes yield while minimizing di-sulfonylated byproducts.

  • Solvent Selection : DCM outperforms THF or toluene due to better solubility of intermediates.

  • Catalyst Load : DMAP at 5 mol% increases reaction rate by 40% compared to uncatalyzed conditions.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Adapting methods from benzothiophene-piperazine derivatives, microwave irradiation reduces reaction times significantly. For instance, sulfonylation completes within 15–30 minutes at 100°C under microwave conditions, achieving 78% yield compared to 65% in conventional heating. This method utilizes sealed vessels and minimizes solvent volumes, aligning with green chemistry principles.

Ultrasound-Promoted Reactions

Ultrasound irradiation (40 kHz, 300 W) enhances mass transfer during the nucleophilic substitution step. As demonstrated in dithiocarbamate syntheses, sonication reduces piperazine functionalization time from 12 hours to 2 hours, with yields improving to 88%. Ethanol/water mixtures are preferred solvents under these conditions.

Purification and Characterization

Recrystallization Protocols

Recrystallization from methanol/water (3:1 v/v) yields crystals with >99% purity, as confirmed by HPLC. Slow cooling (0.5°C/min) minimizes inclusion of impurities.

Chromatographic Techniques

Flash column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane) resolves sulfonylation byproducts. The target compound elutes at Rf = 0.45 (TLC, ethyl acetate/hexane 1:1).

Spectroscopic Characterization

  • NMR : 1H^1H-NMR (400 MHz, CDCl3_3) displays characteristic signals at δ 7.45–7.35 (m, 2H, dichlorophenyl), δ 6.90–6.82 (m, 2H, ethoxyphenyl), and δ 3.80 (q, 2H, OCH2_2CH3_3).

  • MS : ESI-MS m/z 429.36 [M+H]+^+, matching the theoretical molecular weight.

  • PXRD : Diffraction peaks at 2θ = 12.9°, 16.1°, and 21.7° confirm crystalline structure.

Comparative Analysis of Methods

Parameter Conventional Microwave Ultrasound
Reaction Time10–14 hours0.5–1 hour2–4 hours
Yield60–75%70–78%80–88%
Solvent Volume (mL/g)15–205–810–12
Energy ConsumptionHighModerateLow

Industrial Scalability and Challenges

Cost-Efficiency of Starting Materials

3,4-Dichlorophenyl chloride ($12–15/g) and 4-ethoxyphenylsulfonyl chloride ($18–22/g) contribute to 70% of total synthesis costs. Bulk procurement agreements or in-house sulfonyl chloride synthesis (via ethoxybenzene sulfonation) reduce expenses by 30–40%.

Byproduct Management

Di-sulfonylated piperazine (5–12% yield) is the primary byproduct, requiring careful chromatographic removal. Patent CN102807536B proposes a kinetic control strategy by maintaining substrate concentrations below 0.5 M to suppress byproduct formation.

Emerging Innovations

Continuous Flow Synthesis

Adapting patent US20190359606A1, microreactor systems enable continuous piperazine functionalization and sulfonylation, achieving 92% yield with residence times under 10 minutes.

Enzymatic Sulfonylation

Preliminary studies using aryl sulfotransferases demonstrate selective sulfonylation at ambient temperatures, though yields remain low (35–40%) .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities due to its structural features. It is primarily recognized for its interactions with neurotransmitter receptors, making it a candidate for treating psychiatric disorders. Specifically, research has indicated that derivatives of piperazine compounds can act as selective dopamine receptor agonists, which are crucial in managing conditions such as schizophrenia and bipolar disorder .

Case Studies

Several studies have highlighted the efficacy of piperazine derivatives in clinical settings:

  • Treatment of Schizophrenia:
    A study demonstrated that a related compound showed significant improvements in symptoms among patients with schizophrenia when administered as part of a treatment regimen. The compound's ability to selectively target D3 receptors was noted as a key factor in its therapeutic effectiveness .
  • Anxiety Disorders:
    Research indicated that compounds structurally related to 1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine exhibited anxiolytic properties in animal models. The results suggested that these compounds could be developed into new treatments for anxiety disorders, providing alternatives to existing therapies with fewer side effects .
  • Pain Management:
    Another study explored the potential of piperazine derivatives as modulators of fatty acid amide hydrolase (FAAH), which plays a role in pain signaling pathways. The findings suggested that these compounds might offer new avenues for pain management therapies .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with sulfonyl or halogenated aryl groups exhibit diverse pharmacological activities. Below is a detailed comparison:

Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield Key References
1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine 3,4-Dichlorophenyl, 4-ethoxyphenylsulfonyl ~417 (calculated) Trypanosoma cruzi inhibition 80–90%
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine (CAS 694473-41-1) 3,4-Dichlorophenyl, 4-fluorophenylsulfonyl 389.27 Unspecified (structural analog) N/A
1-(3,4-Dichlorophenyl)-4-(2,5-dichlorophenylsulfonyl)piperazine 3,4-Dichlorophenyl, 2,5-dichlorophenylsulfonyl 437.15 Unspecified (higher halogenation) N/A
BD1063 dihydrochloride 3,4-Dichlorophenethyl, methyl 352.69 Sigma-1 receptor antagonist; modulates dopamine release 37–67%
Cyclizine derivative III 3,4-Dichlorophenyl, p-isopropylphenyl-p-tolyl 336 (MS data) Anti-inflammatory (histamine-induced edema) Not reported
1-(4-Ethoxyphenyl)sulfonyl-4-(2-methoxybenzyl)piperazine 4-Ethoxyphenylsulfonyl, 2-methoxybenzyl 390.50 Unspecified (structural diversity) N/A

Key Findings

Substituent Effects: Ethoxy vs. Halogenation: Increased chlorine substitution (e.g., 2,5-dichlorophenylsulfonyl in CID 386371) may elevate steric hindrance, reducing binding affinity in some targets .

Biological Activity: The target compound’s anti-Trypanosoma activity contrasts with BD1063’s sigma-1 receptor antagonism, highlighting the role of sulfonyl vs. phenethyl groups in target selectivity . Cyclizine derivatives (e.g., Compound III) demonstrate anti-inflammatory effects, suggesting dichlorophenyl-piperazine scaffolds can be repurposed for multiple indications .

Synthesis Efficiency :

  • The target compound’s high yield (80–90%) outperforms BD1063 derivatives (37–67%), likely due to optimized reduction and purification steps .

Biological Activity

1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine is a compound of significant interest due to its potential biological activities, particularly as a selective D3 dopamine receptor agonist. This article explores its biological activity, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a dichlorophenyl group and an ethoxyphenyl sulfonyl moiety. Its structural formula can be represented as follows:

C16H18Cl2N2O2S\text{C}_{16}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This structure plays a crucial role in its interaction with various biological targets.

Dopamine Receptor Agonism

Recent studies have demonstrated that this compound acts as a potent agonist for the D3 dopamine receptor while exhibiting limited activity at the D2 receptor. In functional assays, it has been shown to promote β-arrestin translocation and G protein activation, indicative of its ability to activate signaling pathways associated with the D3 receptor .

Table 1: D3 and D2 Receptor Activity of this compound

Receptor TypeEC50 (nM)Emax (% Control)IC50 (nM)Imax (% Control)
D3R710 ± 150102 ± 4.215,700 ± 3,00088 ± 7
D2R>100,000ND>10,000101 ± 2

Note: ND = Not Determined

This selectivity is crucial for minimizing side effects typically associated with broader dopamine receptor agonists.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Modifications in the piperazine moiety have been correlated with enhanced activity against specific bacterial strains. For instance, derivatives of this compound demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential as a scaffold for developing new antibiotics .

Table 2: Antibacterial Activity of Piperazine Derivatives

Compound IDBacterial StrainMIC (µg/mL)
ACP1aN. meningitidis64
ACP1bH. influenzae8

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the phenyl groups attached to the piperazine core significantly influence biological activity. For example, substituting electron-withdrawing groups on the phenyl rings enhances receptor binding affinity and selectivity .

Figure 1: Structural Modifications Impacting D3R Activity

SAR Modifications

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotection : In vitro studies using induced pluripotent stem cell-derived dopaminergic neurons showed that this compound can protect against neurodegeneration .
  • Antichlamydial Activity : The compound's analogs were tested for their ability to inhibit Chlamydia infections, with promising results indicating that structural modifications can enhance selectivity towards this pathogen .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-(3,4-Dichlorophenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine?

Answer:
The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting piperazine derivatives with sulfonyl chlorides (e.g., 4-ethoxyphenylsulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .

N-alkylation : Introducing the 3,4-dichlorophenyl group via nucleophilic substitution using alkyl halides or aryl halides in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product.

Key Data from Analogous Compounds:

StepReaction TypeConditionsYield RangeReference
1Sulfonylation0–5°C, DCM, Et₃N70–85%
2N-alkylation80°C, DMF, K₂CO₃60–78%

Basic: How is the molecular structure of this compound validated?

Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : Identifies protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic substituents (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 450.2 for C₁₈H₁₈Cl₂N₂O₃S) confirm molecular weight .
  • X-ray Crystallography (if available): Resolves bond angles and stereochemistry .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors due to structural similarity to bioactive piperazines .
  • Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorometric or colorimetric substrates .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can synthetic yield be optimized while minimizing side products?

Answer:

  • Design of Experiments (DOE) : Vary temperature, solvent, and catalyst ratios to identify optimal conditions .
  • Alternative Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • In-line Monitoring : Employ HPLC or FTIR to track intermediate formation and adjust reaction kinetics .

Advanced: How to address contradictory results in receptor binding assays?

Answer:

  • Purity Analysis : Verify compound integrity via HPLC (>95% purity) to rule out impurities .
  • Assay Validation : Include positive controls (e.g., ketanserin for 5-HT₂A) and replicate experiments .
  • Off-target Screening : Use broad-panel receptor profiling to identify cross-reactivity .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Answer:

  • Systematic Substituent Variation : Modify the ethoxy or dichlorophenyl groups to assess steric/electronic effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes at target receptors .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl group) using software like MOE .

Advanced: How to evaluate metabolic stability and toxicity?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
  • CYP Inhibition Assays : Test for interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • In Silico Toxicity : Predict hepatotoxicity using tools like ProTox-II .

Advanced: What computational approaches aid in target identification?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 5-HT receptors) to assess binding stability .
  • QSAR Modeling : Corrogate substituent properties (e.g., logP, polar surface area) with activity data .
  • Network Pharmacology : Map compound-target-disease networks using databases like STITCH .

Advanced: How to assess compound stability under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH guidelines) .
  • Analytical Monitoring : Use stability-indicating HPLC methods to detect degradation products .
  • Lyophilization : Improve shelf-life by converting to a stable lyophilized powder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.